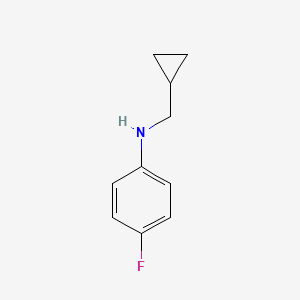

N-(cyclopropylmethyl)-4-fluoroaniline

Description

N-(Cyclopropylmethyl)-4-fluoroaniline is a fluorinated aromatic amine characterized by a cyclopropylmethyl group attached to the nitrogen atom of a 4-fluoroaniline backbone. Its molecular formula is C₉H₁₀FN, with a SMILES notation of C1CC1NC2=CC=C(C=C2)F and an InChIKey of JFDXGFOMBAHKCU-UHFFFAOYSA-N . The cyclopropylmethyl substituent introduces steric bulk and moderate lipophilicity, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIUQZNOFXTYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656185 | |

| Record name | N-(Cyclopropylmethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-43-0 | |

| Record name | N-(Cyclopropylmethyl)-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclopropylmethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-4-fluoroaniline typically involves the following steps:

Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing reagent such as N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of N-(cyclopropylmethyl)-4-fluoroaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: N-(cyclopropylmethyl)-4-fluoroaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form cyclopropylmethyl-4-fluoroaniline.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclopropylmethyl-4-fluoroaniline.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Profluralin (CGA-10832)

- Molecular Formula : C₁₄H₁₅F₄N₃O₄

- Substituents : Cyclopropylmethyl, propyl (N-attached); 2,6-dinitro and 4-trifluoromethyl (benzene ring) .

- Key Differences :

- Profluralin’s additional nitro and trifluoromethyl groups enhance its electron-withdrawing properties, increasing soil persistence and herbicidal activity.

- Unlike N-(cyclopropylmethyl)-4-fluoroaniline, Profluralin is a pre-emergent herbicide used to control grasses and broadleaf weeds. Field studies show it causes minimal crop stand reduction at high application rates, unlike other dinitroaniline herbicides .

2-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline

- Molecular Formula : C₁₀H₁₁ClFN

- Substituents : Cyclopropylmethyl (N-attached); 2-chloro (benzene ring) .

- Key Differences :

- The chlorine atom at the 2-position increases molecular polarity and may enhance reactivity in cross-coupling reactions.

- This compound is marketed as a supplier chemical, suggesting utility in synthetic organic chemistry rather than agrochemicals.

N-(1,1-Difluoropropan-2-ylidene)-4-fluoroaniline

- Molecular Formula : C₉H₇F₃N

- Substituents : 1,1-Difluoropropan-2-ylidene (N-attached) .

- Synthesized via condensation of 4-fluoroaniline with 1,1-difluoroacetone, this compound highlights the versatility of fluorinated anilines in forming Schiff bases .

Physical-Chemical Properties

| Property | N-(Cyclopropylmethyl)-4-fluoroaniline | Profluralin | 2-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.18 | 377.28 | 207.65 |

| Lipophilicity (LogP)* | ~2.5 (estimated) | ~4.1 (measured) | ~3.2 (estimated) |

| Water Solubility | Moderate | Low | Low |

*LogP values estimated using fragment-based methods.

Key Insight : Profluralin’s higher molecular weight and lipophilicity correlate with its soil adsorption and persistence, whereas the target compound’s lower LogP suggests better aqueous solubility for laboratory handling .

Biological Activity

N-(Cyclopropylmethyl)-4-fluoroaniline is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

N-(Cyclopropylmethyl)-4-fluoroaniline is characterized by a cyclopropylmethyl group and a fluorine atom attached to a phenyl ring. Its structural formula can be represented as follows:

This compound belongs to the class of anilines, which are known for their diverse biological activities. The presence of the cyclopropylmethyl substituent is significant, as it may influence the compound's interaction with biological targets.

The mechanism of action of N-(cyclopropylmethyl)-4-fluoroaniline involves its binding to specific molecular targets, which can modulate enzyme activity or receptor signaling pathways. The fluorine atom and the cyclopropylmethyl group may enhance binding affinity and selectivity towards various enzymes or receptors, potentially leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth.

- Anticancer Properties : Preliminary studies suggest that it may have potential as an anticancer agent by inducing apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that N-(cyclopropylmethyl)-4-fluoroaniline exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Effects

Several studies have explored the anticancer properties of this compound. For instance, in a study involving MCF-7 breast cancer cells, N-(cyclopropylmethyl)-4-fluoroaniline demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against tumor cell proliferation .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(Cyclopropylmethyl)-4-fluoroaniline | MCF-7 | 19.07 | |

| 5-Fluorouracil (control) | MCF-7 | 35.95 |

Case Studies

- In Vitro Studies on Anticancer Activity : A recent study evaluated the effect of N-(cyclopropylmethyl)-4-fluoroaniline on MCF-7 cells. Results showed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

- Mechanistic Insights : Another investigation focused on its mechanism of action, revealing that N-(cyclopropylmethyl)-4-fluoroaniline might interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Pharmacological Profiles

Studies have reported varying degrees of biological activity for different analogs of N-(cyclopropylmethyl)-4-fluoroaniline. The introduction of different substituents on the phenyl ring has been shown to enhance or diminish biological activity:

- Fluorine Substituent : The presence of fluorine enhances lipophilicity and may improve binding interactions with target proteins.

- Cyclopropyl Group : This group is associated with increased potency against certain cancer cell lines due to its unique steric properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.